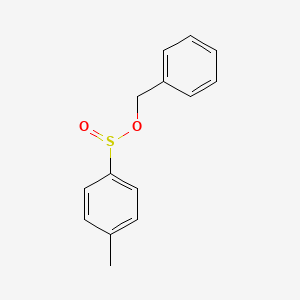

Benzyl 4-methylbenzenesulfinate

Description

Benzyl 4-methylbenzenesulfinate is a sulfinate ester characterized by a benzyl group attached to the sulfinate oxygen and a 4-methylphenyl (p-tolyl) group as the sulfonyl substituent. It is commonly synthesized via nucleophilic substitution or catalytic esterification, yielding a light yellow to yellow liquid or solid depending on the reaction conditions . Key spectroscopic data include:

- ¹H NMR (CDCl₃): δ 7.61 (d, J = 8.4 Hz, 2H, aromatic), 7.35–7.23 (m, 7H, aromatic), 5.02 (d, J = 11.2 Hz, 1H), 4.55 (d, J = 11.2 Hz, 1H, CH₂), 2.43 (s, 3H, CH₃) .

- Yield: 72–83% in optimized procedures .

- Applications: Serves as a precursor in palladium-catalyzed cross-coupling reactions and desulfitative transformations .

Propriétés

Numéro CAS |

13146-13-9 |

|---|---|

Formule moléculaire |

C14H14O2S |

Poids moléculaire |

246.33 g/mol |

Nom IUPAC |

benzyl 4-methylbenzenesulfinate |

InChI |

InChI=1S/C14H14O2S/c1-12-7-9-14(10-8-12)17(15)16-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |

Clé InChI |

RRVUSQWGYOTGGP-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)OCC2=CC=CC=C2 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Benzyl 4-methylbenzenesulfinate can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with 4-methylbenzenesulfinyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures (0-5°C) to ensure high yield and purity .

Another method involves the use of sodium hydride as a base in tetrahydrofuran, followed by the addition of 4-methylbenzenesulfinyl chloride. This reaction is carried out at ambient temperature and provides a good yield of the desired product .

Industrial Production Methods

Industrial production of benzyl 4-methylbenzenesulfinate often involves large-scale synthesis using similar methods as described above. The choice of reagents and reaction conditions may vary depending on the desired scale and purity of the product. Continuous flow reactors and automated systems are sometimes employed to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl 4-methylbenzenesulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Benzyl 4-methylbenzenesulfinate has several applications in scientific research:

Mécanisme D'action

The mechanism of action of benzyl 4-methylbenzenesulfinate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by inhibiting enzymes or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Substituent Effects on Yield and Physical State

The electronic and steric properties of substituents significantly influence synthesis efficiency and physical characteristics:

Key Observations :

- Aromatic vs. Aliphatic Substituents : Bulky aromatic groups (e.g., benzhydryl) improve crystallinity but may reduce solubility. Aliphatic chains (e.g., cycloheptyl) increase lipophilicity .

- Steric Effects : 1-Phenylethyl derivatives exhibit lower yields (40%) due to steric hindrance during synthesis .

Spectroscopic and Structural Differences

¹H NMR Shifts :

- Benzyl Protons : Benzyl 4-methylbenzenesulfinate shows distinct doublets at δ 5.02 and 4.55 (J = 11.2 Hz) for the diastereotopic CH₂ group, whereas phenethyl analogs (e.g., Phenethyl 4-methylbenzenesulfinate) exhibit dt peaks at δ 4.22 and 3.80 (J = 10.0 Hz) due to conformational flexibility .

- Aromatic Protons : Electron-withdrawing substituents (e.g., nitro, chloro) deshield aromatic protons, shifting signals downfield (e.g., δ 7.61 in nitro derivatives vs. δ 7.49 in benzyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.